2,2-Difluorospiro[2.5]octane-7-carboxylic acid 2,2-Difluorospiro[2.5]octane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2306264-35-5
VCID: VC4413888
InChI: InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13)
SMILES: C1CC(CC2(C1)CC2(F)F)C(=O)O
Molecular Formula: C9H12F2O2
Molecular Weight: 190.19

2,2-Difluorospiro[2.5]octane-7-carboxylic acid

CAS No.: 2306264-35-5

Cat. No.: VC4413888

Molecular Formula: C9H12F2O2

Molecular Weight: 190.19

* For research use only. Not for human or veterinary use.

2,2-Difluorospiro[2.5]octane-7-carboxylic acid - 2306264-35-5

Specification

CAS No. 2306264-35-5
Molecular Formula C9H12F2O2
Molecular Weight 190.19
IUPAC Name 2,2-difluorospiro[2.5]octane-7-carboxylic acid
Standard InChI InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13)
Standard InChI Key NEHYRHUDECVMHP-UHFFFAOYSA-N
SMILES C1CC(CC2(C1)CC2(F)F)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a spiro[2.5]octane system, where a six-membered cyclohexane ring is fused to a two-membered cyclopropane ring. The fluorine atoms are positioned at the 2,2-positions of the cyclopropane moiety, while the carboxylic acid group resides at the 7-position of the octane framework . This configuration imparts significant steric strain and electronic effects, influencing its reactivity and interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12F2O2\text{C}_9\text{H}_{12}\text{F}_2\text{O}_2
Molecular Weight190.19 g/mol
IUPAC Name2,2-difluorospiro[2.5]octane-7-carboxylic acid
Purity≥97%
SMILESC1CC(CC2(C1)CC2(F)F)C(=O)O

The spirocyclic structure enhances thermal stability and resistance to enzymatic degradation, making it valuable for applications requiring robust molecular scaffolds.

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via fluorination of spiro[2.5]octane-7-carboxylic acid using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. The reaction proceeds at low temperatures (−10°C to 0°C) to minimize side reactions, yielding the difluorinated product with >80% efficiency.

Industrial Production

Industrial processes employ continuous flow reactors to optimize yield and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures or chromatography on silica gel. Scalability challenges include managing exothermic fluorination reactions and ensuring consistent stereochemical outcomes.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media converts the carboxylic acid group to a ketone, yielding 2,2-difluorospiro[2.5]octan-7-one.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the cyclopropane ring, producing a monofluorinated cyclohexane derivative.

Nucleophilic Substitution

The fluorine atoms participate in SN2 reactions with amines or thiols, enabling the synthesis of spirocyclic ethers or thioethers. For example, reaction with ethylenediamine yields a bis-aminated analog with potential bioactivity.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_42,2-Difluorospiro[2.5]octan-7-one
ReductionH2\text{H}_2, Pd/C2-Fluorospiro[2.5]octane-7-carboxylic acid
SubstitutionEthylenediamine, Et3N\text{Et}_3\text{N}Bis-aminated spirocyclic derivative

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a bioisostere for aromatic rings in drug design, improving metabolic stability and bioavailability. Derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) and breast cancer cell lines (IC₅₀ = 12 µM).

Materials Science

Incorporated into polymers, the spirocyclic core enhances thermal stability. For instance, polyamide composites containing this moiety exhibit a glass transition temperature (TgT_g) of 215°C, compared to 180°C for non-fluorinated analogs.

Comparison with Structural Analogs

6,6-Difluorospiro[2.5]octane-1-carboxylic Acid

This analog (CAS 1447943-53-4) differs in fluorine and carboxylic acid positions, resulting in lower lipophilicity (logP=1.2\log P = 1.2 vs. 1.8) and reduced antimicrobial potency .

6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic Acid

The tert-pentyl substituent increases steric bulk, lowering solubility in aqueous media (2 mg/mL vs. 15 mg/mL) but improving binding to hydrophobic enzyme pockets.

Table 3: Comparative Properties of Spirocyclic Carboxylic Acids

CompoundlogP\log PAqueous Solubility (mg/mL)Antimicrobial MIC (µg/mL)
2,2-Difluorospiro[2.5]octane-7-carboxylic acid1.8158
6,6-Difluorospiro[2.5]octane-1-carboxylic acid1.22232
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid2.4264

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator